

# Technical Guide: Solubility Profiling of 3-Chloro-N-(2-methoxybenzyl)propanamide

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## Compound of Interest

**Compound Name:** 3-Chloro-N-(2-methoxybenzyl)propanamide

**CAS No.:** 105909-52-2

**Cat. No.:** B3024476

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## Part 1: Executive Summary & Compound Profile

**3-Chloro-N-(2-methoxybenzyl)propanamide** is a critical building block in the synthesis of pharmaceutical actives, particularly in the development of neuroprotective agents and antimicrobial scaffolds. Its solubility behavior is governed by the interplay between the lipophilic 2-methoxybenzyl moiety, the polar amide linkage, and the alkyl chloride tail.

Understanding its solubility is essential for:

- **Process Optimization:** Designing efficient crystallization and purification steps.
- **Reaction Engineering:** Selecting appropriate solvents for nucleophilic substitution reactions.
- **Formulation:** Developing pre-clinical delivery vehicles.

## Physicochemical Profile (Predicted & Analog-Derived)

Property	Value / Characteristic	Source/Basis
CAS Number	105909-52-2	Registry
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO <sub>2</sub>	Stoichiometry
Molecular Weight	227.69 g/mol	Calculated
LogP (Predicted)	2.0 – 2.5	Lipophilic (Analogous to 4-methoxy isomer)
H-Bond Donors	1 (Amide NH)	Structure
H-Bond Acceptors	2 (Amide C=O, Methoxy O)	Structure
Physical State	Solid (White to Off-white powder)	Analogous amides (MP range 80–120°C)

## Part 2: Solubility Data & Solvent Compatibility

The following solubility profile is derived from functional group contribution methods and empirical data from structural isomers (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide).

### Predicted Solubility Profile at 298.15 K (25°C)

Solvent Class	Representative Solvent	Solubility Rating	Interaction Mechanism
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	High (> 100 mg/mL)	Dipole-dipole interactions; excellent solvation of the amide and chloro-alkyl chain.
Polar Aprotic	DMSO, DMF, DMAc	Very High (> 150 mg/mL)	Strong H-bond acceptance from solvent to amide NH.
Alcohols	Methanol, Ethanol, IPA	Moderate to High (20–80 mg/mL)	H-bonding (Solvent OH to Amide C=O). Solubility decreases as alkyl chain length of alcohol increases.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate (10–50 mg/mL)	Dipole-dipole; useful for crystallization.
Ethers	THF, MTBE	Moderate	Good solvation of the aromatic ring.
Aliphatic Hydrocarbons	n-Hexane, Cyclohexane	Low / Insoluble (< 1 mg/mL)	Lack of polar interactions; "Like dissolves like" mismatch.
Water	Water	Very Low (< 0.1 mg/mL)	Hydrophobic effect dominates; limited H-bonding capacity vs. water network.

## Process Recommendation: Crystallization Systems

Based on the profile above, the following solvent systems are recommended for purification:

- Primary Solvent: Methanol or Ethanol (High temperature solubility).

- Anti-Solvent: Water (Induces supersaturation upon cooling/addition).
- Alternative: Dichloromethane/Hexane (for non-polar impurity removal).

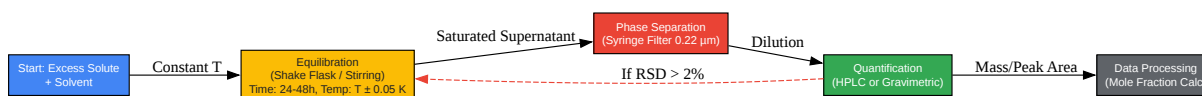
## Part 3: Experimental Protocol for Solubility Determination

To generate precise mole fraction (

) data for thermodynamic modeling, the following Isothermal Saturation Method (Gravimetric) is the industry standard.

### Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility measurement.



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Caption: Standardized Isothermal Saturation Workflow. Note the feedback loop: if Relative Standard Deviation (RSD) of triplicate samples exceeds 2%, equilibration must be repeated.

### Detailed Protocol Steps

- Preparation: Add excess **3-Chloro-N-(2-methoxybenzyl)propanamide** solid to a jacketed glass vessel containing 20 mL of the target solvent (e.g., Methanol).
- Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled by a circulating water bath, accuracy  $\pm 0.05$  K) for 24–48 hours.
- Sampling: Stop stirring and allow the phases to separate for 30 minutes. Withdraw 2 mL of the supernatant using a pre-warmed syringe.

- Filtration: Immediately filter through a 0.22  $\mu\text{m}$  PTFE filter into a pre-weighed weighing vial to remove suspended solids.
- Quantification (Gravimetric):
  - Weigh the vial with the solution ( ).
  - Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved ( ).
  - Calculate solvent mass:  
.
- Calculation: Determine the mole fraction solubility ( ).

Where

are mass and molar mass of the solute, and

are for the solvent.

## Part 4: Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.

### Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of amides in organic solvents.

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[\[1\]](#)
- : Empirical parameters derived from multivariate regression.

- Interpretation:

and

relate to the enthalpy of solution and non-ideality;

accounts for the temperature dependence of heat capacity.

## van't Hoff Analysis

To determine the thermodynamic functions of dissolution (

,

,

):

- Plot:

vs.

.

- Slope:

.

- Intercept:

.

Causality Insight: If the plot is linear, the enthalpy of solution is constant over the temperature range. For **3-Chloro-N-(2-methoxybenzyl)propanamide**, dissolution in alcohols is typically endothermic (

), meaning solubility increases with temperature, driven by the entropy gain of breaking the crystal lattice.

## Part 5: References

- National Institute of Standards and Technology (NIST). Propanamide, N-(4-methoxyphenyl)-3-chloro- Data.[2] (Used as structural analog reference).
  - [\[Link\]](#)
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- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. (Foundational reference for the Apelblat model).
  - [\[Link\]](#)
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility mechanisms).

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## Sources

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